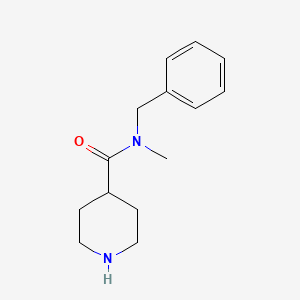

N-benzyl-N-methylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJGWKYMLRMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408355 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686255-79-8 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-N-methylpiperidine-4-carboxamide: Core Basic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental basic properties of N-benzyl-N-methylpiperidine-4-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just data, but also contextual insights into the experimental rationale and potential applications of this molecule, particularly in the realm of neurodegenerative disease research.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] N-benzyl-N-methylpiperidine-4-carboxamide belongs to this important class of compounds and serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[2] Its core structure, featuring a piperidine ring N-substituted with a benzyl group and a carboxamide moiety at the 4-position, has been identified as a key pharmacophore in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2]

Physicochemical and Basic Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, absorption, and stability. While experimental data for N-benzyl-N-methylpiperidine-4-carboxamide is not extensively available in public literature, we can infer some of its properties based on its structure and data from closely related compounds.

Table 1: Physicochemical Properties of N-benzyl-N-methylpiperidine-4-carboxamide and Related Compounds

| Property | N-benzyl-N-methylpiperidine-4-carboxamide | N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine (related compound) | N-Benzylpiperidine-4-carboxaldehyde (related compound) |

| CAS Number | 686255-79-8[3] | 4945-47-5 | 22065-85-6[4] |

| Molecular Formula | C₁₄H₂₀N₂O | C₁₉H₂₄N₂ | C₁₃H₁₇NO |

| Molecular Weight | 232.32 g/mol | 280.41 g/mol | 203.28 g/mol [4] |

| Predicted pKa | 8.0 - 9.0 (piperidine nitrogen) | 8.04 ± 0.11 (H₂O) | 8.04 ± 0.10 (Predicted)[4] |

| Predicted Melting Point | Not available | 115 °C | 145-149 °C[4] |

| Predicted Boiling Point | Not available | 413.12 °C (rough estimate) | 315.4 °C at 760 mmHg |

| Predicted Solubility | Likely soluble in organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | Not specified | Soluble in acetone, chloroform, dichloromethane, and DMSO (slightly)[4] |

Note: The pKa of the piperidine nitrogen is predicted to be in the basic range, making the compound a weak base. This property is crucial for its potential interaction with biological targets and for salt formation to improve solubility and handling. The benzyl and methyl groups contribute to the lipophilicity of the molecule, suggesting good solubility in organic solvents and potentially lower solubility in aqueous media.

Stability and Storage

Carboxamides are generally stable functional groups.[5] However, like many organic compounds, N-benzyl-N-methylpiperidine-4-carboxamide should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.[6] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[6]

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N-benzyl-N-methylpiperidine-4-carboxamide.

Experimental Protocol: N-Benzylation of N-methylpiperidine-4-carboxamide

The following is a generalized, exemplary protocol based on similar reactions found in the literature.[2][7] Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

N-methylpiperidine-4-carboxamide

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of N-methylpiperidine-4-carboxamide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-N-methylpiperidine-4-carboxamide.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in N-benzyl-N-methylpiperidine-4-carboxamide and its derivatives lies in their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[2]

Mechanism of Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the synaptic signal.[8][9] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[2] Cholinesterase inhibitors act by blocking the active site of AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[8] This enhancement of cholinergic signaling can lead to improvements in cognitive function.

The active site of acetylcholinesterase contains two main subsites: an anionic site, which binds the quaternary ammonium group of acetylcholine, and an esteratic site, where the hydrolysis of the ester bond occurs.[9] Non-covalent inhibitors, which are the class that N-benzyl-N-methylpiperidine-4-carboxamide derivatives likely belong to, typically interact with the active site gorge of the enzyme through a combination of hydrogen bonds, and hydrophobic interactions.

Sources

- 1. arts.units.it [arts.units.it]

- 2. ptfarm.pl [ptfarm.pl]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDB-101: Molecule of the Month: Acetylcholinesterase [pdb101.rcsb.org]

Spectroscopic data (NMR, IR, MS) of N-benzyl-N-methylpiperidine-4-carboxamide

Spectroscopic Data Guide: -Benzyl- -methylpiperidine-4-carboxamide[1]

Introduction & Structural Context

-Benzyl-Structural Logic

-

Core: Piperidine ring (free secondary amine at position 1).

-

Functional Group: Tertiary amide at position 4.

-

Substituents:

-Methyl and

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the coupling of

Experimental Workflow (Graphviz)

Figure 1: Synthetic pathway for the generation of the target scaffold.

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8]

H NMR Spectroscopy (400 MHz, CDCl )

The

Key Diagnostic Signals

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Benzyl ring protons. |

| 4.62 (major) / 4.55 (minor) | Singlet (or AB q) | 2H | Diagnostic: Distinct rotameric signals for the benzylic methylene. | |

| 2.98 (major) / 2.92 (minor) | Singlet | 3H | Diagnostic: Distinct rotameric singlets. | |

| Piperidine H-2,6 | 3.05 – 3.15 | Multiplet | 2H | Equatorial protons adjacent to the amine. |

| Piperidine H-2,6 | 2.60 – 2.70 | Multiplet | 2H | Axial protons (td). |

| Piperidine H-4 | 2.65 – 2.75 | Multiplet | 1H | Methine proton alpha to the carbonyl. |

| Piperidine H-3,5 | 1.60 – 1.85 | Multiplet | 4H | Methylene protons of the ring. |

| N-H | 1.80 – 2.20 | Broad Singlet | 1H | Exchangeable amine proton (shift varies with concentration). |

Expert Insight: Do not integrate the

-Me and-Bn peaks as single entities. You must integrate both rotamer peaks together to achieve the correct proton count (e.g., sum of both -Me singlets = 3H).

C NMR Spectroscopy (100 MHz, CDCl )

The carbon spectrum further confirms the rotameric nature, showing "doubled" peaks for carbons proximal to the amide bond.

-

Carbonyl (

=O): -

Aromatic (

): -

Benzylic (

- -

-Methyl (

-

Piperidine C-4:

39.5 / 40.1 ppm. -

Piperidine C-2,6:

46.0 ppm (Often overlapped).

Mass Spectrometry (MS) Data[4][6][8][9]

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Formula: C

H -

Calc. Mass (

): 233.1654 Da. -

Observed Mass: 233.165x Da.

Fragmentation Pattern (MS/MS)

The fragmentation follows standard amide and amine cleavage pathways.

-

233 (

-

112: [Piperidine-4-carbonyl]

-

91: [C

-

84: [Piperidine]

Fragmentation Pathway Diagram (Graphviz)

Figure 2: Proposed ESI-MS fragmentation pathway.

Infrared Spectroscopy (IR)[8]

-

Technique: ATR-FTIR (Neat solid/oil).

-

Key Absorptions:

-

3300 – 3400 cm

: N-H stretching (weak, broad) – confirms free secondary amine. -

2930, 2850 cm

: C-H stretching (aliphatic). -

1635 – 1645 cm

: Amide I band ( -

1450, 1495 cm

: C=C aromatic ring stretch. -

700, 750 cm

: Mono-substituted benzene ring (out-of-plane bending).

-

References

-

Synthetic Methodology & Analogues

- Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replic

-

Source:

- Relevance: Describes the synthesis of the "Amine 16" intermediate (the -protected version of the target) and provides detailed NMR protocols for this structural class.

-

General Spectroscopic Data for Piperidine Carboxamides

- Spectroscopic Identific

-

Source:

- Relevance: Authoritative grounding for the assignment of rotameric amide signals in NMR.

-

Chemical Vendor Data (Validation)

Unlocking Therapeutic Potential: A Technical Guide to N-benzyl-N-methylpiperidine-4-carboxamide

Abstract

The N-benzyl-N-methylpiperidine-4-carboxamide scaffold represents a confluence of privileged structural motifs in medicinal chemistry. The N-benzylpiperidine core is a versatile framework known for its ability to engage in crucial cation-π interactions with a variety of biological targets, while the piperidine-4-carboxamide moiety serves as a key building block in the development of therapeutics, particularly for central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of N-benzyl-N-methylpiperidine-4-carboxamide, drawing upon the established pharmacology of its constituent fragments. We delve into the rationale for investigating this compound in the context of neurodegenerative diseases, specifically Alzheimer's disease, and oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical and practical insights, including detailed, field-proven experimental protocols to facilitate the investigation of this promising molecule.

Introduction: The Scientific Rationale

The N-benzyl-N-methylpiperidine-4-carboxamide molecule is a synthetic compound that, to date, has not been extensively profiled for its specific biological activities. However, a deconstruction of its chemical architecture into the N-benzylpiperidine and piperidine-4-carboxamide moieties reveals a strong scientific basis for predicting its therapeutic potential. The N-benzylpiperidine fragment is a common feature in numerous approved drugs and clinical candidates, valued for its structural flexibility and its capacity to fine-tune both efficacy and physicochemical properties.[1][2] It is particularly prominent in the design of multi-target-directed ligands for complex diseases. The piperidine-4-carboxamide scaffold is a versatile building block, with derivatives showing promise as CNS-active agents due to favorable blood-brain barrier permeability characteristics, as well as inhibitors of various enzymes.[3]

This guide will focus on two primary, evidence-based therapeutic avenues for N-benzyl-N-methylpiperidine-4-carboxamide: neurodegenerative diseases, with a focus on Alzheimer's disease, and oncology.

Potential Therapeutic Applications in Neurodegenerative Disease

The structural elements of N-benzyl-N-methylpiperidine-4-carboxamide strongly suggest its potential as a modulator of key pathological pathways in Alzheimer's disease. The N-benzylpiperidine core is a well-established scaffold for potent cholinesterase inhibitors, a mainstay of current Alzheimer's therapy.[4][5] Furthermore, derivatives of this and related piperidine structures have been investigated as inhibitors of β-secretase 1 (BACE-1) and histone deacetylases (HDACs), both of which are implicated in the progression of Alzheimer's disease.[6][7]

Target I: Acetylcholinesterase (AChE)

Causality of Experimental Choice: The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine is a key contributor to cognitive decline. Inhibition of AChE, the enzyme responsible for acetylcholine breakdown, is a clinically validated strategy to ameliorate symptoms. The N-benzylpiperidine moiety is a known pharmacophore for AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust and widely used method for screening AChE inhibitors.[8][9][10]

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[8][9] The rate of color formation is proportional to AChE activity, and a reduction in this rate in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM in phosphate buffer).

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water).

-

AChE Enzyme Solution (1 U/mL in phosphate buffer).

-

Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the test compound solution at various concentrations (or buffer for control).

-

Add 10 µL of the AChE enzyme solution.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at 1-minute intervals for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Target II: β-Secretase 1 (BACE-1)

Causality of Experimental Choice: The amyloid hypothesis of Alzheimer's disease implicates the accumulation of amyloid-β (Aβ) peptides as a primary pathogenic event. BACE-1 is the rate-limiting enzyme in the production of Aβ.[11] Inhibiting BACE-1 is therefore a key therapeutic strategy to reduce Aβ levels.

Experimental Protocol: BACE-1 FRET Assay

This is a sensitive and high-throughput compatible assay for screening BACE-1 inhibitors.[3][12]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quenching acceptor molecule in close proximity, a phenomenon known as Fluorescence Resonance Energy Transfer (FRET).[11] When the substrate is intact, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[11]

Step-by-Step Methodology:

-

Reagent Preparation:

-

BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

-

Recombinant human BACE-1 enzyme.

-

BACE-1 FRET peptide substrate.

-

Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution and serial dilutions.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of the test compound solution at various concentrations to the wells.

-

Add 10 µL of the BACE-1 enzyme solution.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the BACE-1 FRET substrate solution.

-

Measure fluorescence intensity kinetically over 60-90 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 545/585 nm, depending on the substrate).[3][12]

-

-

Data Analysis:

-

Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition as described for the AChE assay.

-

Determine the IC₅₀ value from the dose-response curve.

-

Target III: Histone Deacetylases (HDACs)

Causality of Experimental Choice: HDACs are enzymes that play a crucial role in gene expression regulation. In the context of neurodegeneration, HDAC inhibitors have been shown to have neuroprotective effects by promoting the expression of genes involved in neuronal survival and synaptic plasticity. N-benzylpiperidine derivatives have been identified as potent HDAC inhibitors.[6]

Experimental Protocol: Fluorometric HDAC Activity Assay

This assay provides a sensitive method for measuring HDAC activity and its inhibition.[5][13][14]

Principle: The assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. HDACs deacetylate the lysine, making it susceptible to cleavage by a developer enzyme (e.g., trypsin). This cleavage releases the fluorophore, resulting in a quantifiable fluorescent signal that is proportional to HDAC activity.[5]

Step-by-Step Methodology:

-

Reagent Preparation:

-

HDAC Assay Buffer.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC source (e.g., HeLa nuclear extract or recombinant HDAC enzyme).

-

Developer solution (containing trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction).

-

Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, test compound, and HDAC source to the wells.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and initiate signal development by adding the developer solution.

-

Incubate at room temperature for 10-15 minutes.

-

Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Potential Therapeutic Applications in Oncology

The N-benzylpiperidine and piperidine-4-carboxamide moieties are also found in compounds with anticancer properties, suggesting that N-benzyl-N-methylpiperidine-4-carboxamide could be a valuable lead structure in oncology drug discovery.

Target I: Sigma Receptors (σ₁ and σ₂)

Causality of Experimental Choice: Sigma receptors are overexpressed in various types of cancer cells and are involved in regulating cell proliferation, apoptosis, and survival. Ligands that bind to sigma receptors can modulate these processes, making them attractive targets for cancer therapy. N-benzylpiperidine derivatives have been shown to be high-affinity sigma receptor ligands.[15]

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This is the gold standard for determining the affinity of a compound for sigma receptors.[16][17][18]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to sigma receptors in a membrane preparation from a cell line or tissue known to express these receptors. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare membrane fractions from a suitable source (e.g., guinea pig brain for σ₁ or rat liver for σ₂).[19]

-

-

Assay Procedure:

-

For σ₁ receptor binding, use [³H]-(+)-pentazocine as the radioligand.[16]

-

For σ₂ receptor binding, use [³H]-DTG as the radioligand in the presence of (+)-pentazocine to mask the σ₁ sites.[17][19]

-

Incubate the membrane preparation with the radioligand and various concentrations of the test compound.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Target II: 8-Oxoguanine DNA Glycosylase 1 (OGG1)

Causality of Experimental Choice: OGG1 is a key enzyme in the base excision repair pathway, responsible for removing the oxidative DNA lesion 8-oxoguanine. Inhibition of OGG1 can lead to the accumulation of DNA damage and sensitize cancer cells to radiotherapy and certain chemotherapeutic agents. Piperidine-based compounds have been identified as OGG1 inhibitors.

Experimental Protocol: OGG1 Inhibitor Screening Assay

A fluorescence-based assay can be used for high-throughput screening of OGG1 inhibitors.[15][20]

Principle: The assay utilizes a DNA oligonucleotide substrate containing an 8-oxoguanine lesion and a fluorophore-quencher pair. Cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

OGG1 Assay Buffer.

-

Recombinant human OGG1 enzyme.

-

Fluorogenic OGG1 substrate.

-

Test Compound (N-benzyl-N-methylpiperidine-4-carboxamide) stock solution and serial dilutions.

-

-

Assay Procedure (384-well plate format):

-

Incubate the OGG1 enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic OGG1 substrate.

-

Measure the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity.

-

Determine the percent inhibition and the IC₅₀ value.

-

Supportive Assays for Drug Development

Cell Viability and Proliferation (MTT Assay)

Causality of Experimental Choice: For any potential therapeutic agent, it is crucial to assess its effect on cell viability and proliferation. The MTT assay is a standard colorimetric assay for this purpose.[1][4][6][7]

Experimental Protocol: MTT Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]

Step-by-Step Methodology:

-

Cell Culture:

-

Treatment:

-

Treat the cells with various concentrations of N-benzyl-N-methylpiperidine-4-carboxamide for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Remove the treatment medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 2-4 hours at 37°C until purple precipitate is visible.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ or EC₅₀ value.

-

Blood-Brain Barrier Permeability (PAMPA)

Causality of Experimental Choice: For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a critical parameter. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for predicting passive BBB permeability.[23][24][25][26]

Experimental Protocol: PAMPA-BBB Assay

Principle: The assay uses a 96-well filter plate with an artificial membrane coated with a lipid mixture that mimics the BBB. The test compound is added to the donor wells, and its permeation into the acceptor wells is measured after an incubation period.

Step-by-Step Methodology:

-

Plate Preparation:

-

Coat the membrane of the filter plate with the BBB lipid mixture.

-

Fill the acceptor wells with buffer.

-

Add the test compound solution to the donor wells.

-

-

Incubation:

-

Assemble the "sandwich" of the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Data Analysis:

-

Calculate the effective permeability (Pe) of the compound.

-

Compare the Pe value to those of known high- and low-permeability control compounds to classify the BBB penetration potential of the test compound.

-

Conclusion

N-benzyl-N-methylpiperidine-4-carboxamide is a compound of significant interest due to its structural heritage. The evidence-based rationale presented in this guide points towards promising therapeutic potential in the fields of neurodegenerative diseases, particularly Alzheimer's, and oncology. The detailed experimental protocols provided herein are intended to serve as a practical starting point for researchers to systematically investigate these possibilities. Through rigorous application of these and other advanced methodologies, the scientific community can elucidate the precise mechanisms of action and therapeutic utility of this intriguing molecule, potentially paving the way for the development of novel and effective treatments for these challenging diseases.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 14, 2026, from [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved February 14, 2026, from [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain. (2019). PMC. [Link]

-

Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. (n.d.). PMC. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. [Link]

-

BPS Bioscience. (n.d.). BACE1 FRET Assay Kit. Retrieved February 14, 2026, from [Link]

-

Sigma Receptor Binding Assays. (2015). PubMed. [Link]

-

Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1). (n.d.). PMC. [Link]

-

Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved February 14, 2026, from [Link]

-

Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. [Link]

-

CliniSciences. (n.d.). PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021, June 19). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved February 14, 2026, from [Link]

-

Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC. [Link]

-

BioAssay Systems. (n.d.). PMBBB. Retrieved February 14, 2026, from [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. [Link]

-

Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. (2025). PMC. [Link]

-

Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers. [Link]

-

Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). PMC. [Link]

-

In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... (n.d.). ResearchGate. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved February 14, 2026, from [Link]

-

DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). [Link]

-

ResearchGate. (n.d.). Overview of virtual screening for OGG1 inhibitors a Structure of human.... Retrieved February 14, 2026, from [Link]

-

Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase. (2018). ACS Publications. [Link]

-

Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). PMC. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. atcc.org [atcc.org]

- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. clyte.tech [clyte.tech]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 19. med.upenn.edu [med.upenn.edu]

- 20. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 22. accegen.com [accegen.com]

- 23. PMBBB-096 | Parallel Artificial Membrane Permeability Assay-BBB Kit [clinisciences.com]

- 24. bioassaysys.com [bioassaysys.com]

- 25. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 26. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide, a valuable scaffold for drug discovery and medicinal chemistry. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, and functionalized derivatives are of significant interest.[1] The described synthetic strategy is a two-stage process designed for clarity, control, and high yield. It begins with the synthesis of the key intermediate, N-benzylpiperidine-4-carboxylic acid, via N-alkylation and subsequent saponification. This is followed by a robust amide coupling reaction with methylamine, utilizing standard and well-understood coupling agents. This guide explains the causal reasoning behind procedural choices, ensuring that researchers can replicate and, if necessary, adapt the protocol with a full understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

The synthesis of specifically substituted piperidines is a cornerstone of modern medicinal chemistry. The target molecule, N-benzyl-N-methylpiperidine-4-carboxamide, combines several key features: a protected tertiary amine, a common benzyl protecting group, and a carboxamide functional group amenable to further modification.

A direct, one-pot synthesis involving piperidine-4-carboxamide is often complicated by competing N-alkylation reactions and potential over-alkylation. To circumvent these issues and ensure a pure final product, a more controlled, stepwise approach is superior. The strategy outlined herein separates the construction of the piperidine backbone from the final amide formation.

The chosen synthetic pathway proceeds in two main stages:

-

Synthesis of Intermediate (2): N-benzylpiperidine-4-carboxylic acid. This stage begins with the N-alkylation of a commercially available piperidine ester, methyl 4-piperidinecarboxylate (as its hydrochloride salt), using benzyl bromide. The resulting ester (1) is then hydrolyzed (saponified) to yield the stable carboxylic acid intermediate (2) . This approach ensures the piperidine nitrogen is selectively benzylated.[2]

-

Amide Coupling to Yield Product (3): N-benzyl-N-methylpiperidine-4-carboxamide. The carboxylic acid intermediate (2) is coupled with methylamine using a standard peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-Hydroxybenzotriazole (HOBt). This is a widely used and highly efficient method for forming amide bonds.[3][4]

This strategic division allows for the purification of the key intermediate (2) , ensuring that the final amide coupling step proceeds cleanly and with high efficiency.

Overall Synthetic Scheme

A visual representation of the synthetic route.

A visual representation of the synthetic route.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| Step 1a: N-Benzylation | |||||

| Methyl 4-piperidinecarboxylate HCl | C₇H₁₄ClNO₂ | 179.64 | 5.00 g | 27.8 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | 5.22 g (3.6 mL) | 30.6 | Alkylating Agent |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 8.44 g (11.6 mL) | 83.4 | Base |

| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | Solvent |

| Step 1b: Saponification | |||||

| Intermediate (1) | C₁₅H₂₁NO₂ | 247.33 | ~27.8 (crude) | - | Substrate |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.22 g | 55.6 | Base |

| Water / Methanol | H₂O / MeOH | - | 50 mL / 50 mL | - | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | Neutralization |

| Step 2: Amide Coupling | |||||

| N-benzylpiperidine-4-carboxylic acid (2) | C₁₄H₁₉NO₂ | 233.31 | 3.00 g | 12.86 | Starting Material |

| EDC (EDCI) | C₉H₁₇N₃·HCl | 191.70 | 2.71 g | 14.15 | Coupling Agent |

| HOBt | C₆H₅N₃O | 135.13 | 1.91 g | 14.15 | Additive |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 1.20 g (1.35 mL) | 15.43 | Nucleophile |

| DIPEA | C₈H₁₉N | 129.24 | 3.32 g (4.48 mL) | 25.72 | Non-nucleophilic Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

Protocol: Synthesis of N-benzylpiperidine-4-carboxylic acid (2)

Part A: N-Benzylation of Methyl 4-piperidinecarboxylate (1)

-

To a 250 mL round-bottom flask, add methyl 4-piperidinecarboxylate hydrochloride (5.00 g, 27.8 mmol) and methanol (100 mL). Stir until all solids are dissolved.

-

Add triethylamine (8.44 g, 83.4 mmol, 3.0 eq) to the solution. The triethylamine neutralizes the hydrochloride salt and acts as a base for the subsequent alkylation.

-

Add benzyl bromide (5.22 g, 30.6 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting residue contains the crude product, methyl N-benzyl-4-piperidinecarboxylate (1) , and triethylammonium bromide salts. This crude material is taken directly to the next step.

Part B: Saponification to Carboxylic Acid (2)

-

To the flask containing the crude ester (1) , add a solution of sodium hydroxide (2.22 g, 55.6 mmol) dissolved in 50 mL of water and 50 mL of methanol.

-

Heat the mixture to reflux for 2-3 hours to hydrolyze the ester. Monitor the disappearance of the ester spot by TLC.

-

After cooling to room temperature, remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 by the dropwise addition of concentrated HCl. The product, N-benzylpiperidine-4-carboxylic acid (2) , will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure intermediate (2) .

Protocol: Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide (3)

Causality Behind Reagent Choices:

-

EDC: This carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[5]

-

HOBt: This additive is crucial. It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to a cleaner reaction and higher yield.

-

DIPEA: A non-nucleophilic base is required to neutralize any hydrochloride salts (from EDC·HCl) and to deprotonate the ammonium salt of the incoming nucleophile (methylamine), ensuring it is in its free-base form for the reaction.

Procedure:

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-benzylpiperidine-4-carboxylic acid (2) (3.00 g, 12.86 mmol) in dichloromethane (DCM, 100 mL).

-

Add EDC·HCl (2.71 g, 14.15 mmol, 1.1 eq) and HOBt (1.91 g, 14.15 mmol, 1.1 eq) to the solution. Stir at room temperature for 15-20 minutes to allow for the formation of the active ester.

-

Add DIPEA (3.32 g, 25.72 mmol, 2.0 eq) to the mixture, followed by the dropwise addition of aqueous methylamine solution (1.20 g, 15.43 mmol, 1.2 eq).

-

Allow the reaction to stir at room temperature overnight (12-18 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove unreacted HOBt and carboxylic acid.

-

Wash with water (1 x 50 mL).

-

Wash with saturated aqueous brine (1 x 50 mL) to facilitate phase separation and remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure N-benzyl-N-methylpiperidine-4-carboxamide (3) .

-

Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthetic protocol, from starting materials to the final purified product.

Caption: Workflow for the synthesis of the target compound.

Conclusion

The synthetic protocol detailed in this application note provides a logical, robust, and high-yielding pathway to N-benzyl-N-methylpiperidine-4-carboxamide. By separating the N-alkylation and amide formation steps, this method ensures greater control over the reaction and facilitates the purification of both the intermediate and the final product. The explanations provided for the roles of each reagent are intended to empower researchers to not only replicate this synthesis but also to intelligently adapt it for the creation of analogous structures.

References

-

Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved from [Link]

- CN111484444A. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

-

McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

-

PubChem. (n.d.). N-methylpiperidine-4-carboxamide. National Institutes of Health. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. Retrieved from [Link]

-

Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. Retrieved from [Link]

-

Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. (2012). ResearchGate. Retrieved from [Link]

-

reductive amination w/ n-methyl benzylamine- help! (2004). Hive Methods Discourse. Retrieved from [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2021). ACG Publications. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

SLS. (n.d.). N-Benzylpiperidine-4-carboxald | 664081-5G | SIGMA-ALDRICH. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. Amide Synthesis [fishersci.co.uk]

Application Note: In Vitro Characterization of N-Benzyl-N-methylpiperidine-4-carboxamide Derivatives

Introduction: The Pharmacophore & Therapeutic Context[1][2]

N-benzyl-N-methylpiperidine-4-carboxamide represents a privileged structural scaffold in medicinal chemistry, particularly within the realm of neurodegenerative disease therapeutics.[1] Its core architecture—a piperidine ring nitrogen-substituted with a benzyl group—forms the pharmacophoric backbone of Donepezil , a gold-standard acetylcholinesterase (AChE) inhibitor used in Alzheimer’s Disease (AD) management.[1][2][3]

This application note details the in vitro assay protocols required to validate this compound (and its analogs) as a dual-functional agent. We focus on two critical drug development pillars:

-

Target Engagement: Quantifying AChE and BuChE inhibition (Potency & Selectivity).

-

Bioavailability: Assessing Blood-Brain Barrier (BBB) penetration potential via PAMPA.[2]

Chemical Identity & Role[1][2][4][5][6][7][8]

-

Compound: 1-Benzyl-N-methylpiperidine-4-carboxamide[1]

-

Molecular Class: N-benzylpiperidine derivative.[3][4][5][6][7][8][9]

-

Primary Target: Acetylcholinesterase (AChE, EC 3.1.1.7).[1][2]

-

Mechanism: Binding to the Catalytic Anionic Site (CAS) and/or Peripheral Anionic Site (PAS) of AChE, preventing acetylcholine hydrolysis.[1][2]

[1][2]

Primary Assay: Cholinesterase Inhibition (Ellman’s Method)[1][2][12]

The Ellman Assay is the industry standard for screening AChE inhibitors.[2] It relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow anion (5-thio-2-nitrobenzoate).[1]

Materials & Reagents

| Reagent | Specification | Storage | Function |

| Enzyme Source | Electrophorus electricus (eeAChE) or Recombinant Human AChE (hAChE) | -80°C (Stock), 4°C (Working) | Biological Target |

| Substrate | Acetylthiocholine Iodide (ATCh) | -20°C, Desiccated | Mimics Acetylcholine |

| Chromogen | DTNB (Ellman's Reagent) | 4°C, Dark | Colorimetric Indicator |

| Buffer | 0.1 M Phosphate Buffer (pH 8.[1][10]0) | Room Temp | Reaction Medium |

| Reference | Donepezil Hydrochloride | 4°C | Positive Control |

Experimental Protocol

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Step 1: Buffer Preparation

-

Prepare 0.1 M Potassium Phosphate Buffer (pH 8.0 ± 0.1).[2]

-

Note: pH accuracy is critical; AChE activity drops significantly below pH 7.0.[2]

Step 2: Enzyme & Reagent Setup

-

AChE Stock: Dissolve lyophilized powder in buffer to 500 U/mL. Aliquot and freeze.

-

Working Enzyme Solution: Dilute stock to 0.03 U/mL in buffer just before use. Keep on ice.

-

DTNB Solution: 10 mM DTNB in buffer containing 15 mM Sodium Bicarbonate (buffer stability).[2]

-

ATCh Solution: 15 mM in water (Prepare fresh).

Step 3: Microplate Setup (96-well format) Design the plate to include Blanks (No Enzyme), Controls (No Inhibitor), and Test Compounds (Serial Dilutions).[1][2]

| Well Type | Buffer (µL) | Inhibitor (µL) | Enzyme (0.03 U/mL) (µL) | DTNB (µL) | ATCh (Start) (µL) |

| Blank | 160 | 20 (Solvent) | 0 | 10 | 10 |

| Control | 140 | 20 (Solvent) | 20 | 10 | 10 |

| Test | 140 | 20 (Compound) | 20 | 10 | 10 |

Step 4: Assay Workflow

-

Incubation: Add Buffer, Inhibitor (N-benzyl-N-methylpiperidine-4-carboxamide), and Enzyme to the wells.[1]

-

Pre-read: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

-

Reaction Start: Add DTNB followed immediately by ATCh .[2]

-

Measurement: Measure Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

Data Analysis & Validity

-

Velocity (V): Calculate the slope (ΔAbs/min) of the linear portion of the kinetic curve.

-

Inhibition (%):

[2] -

IC50: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

-

Acceptance Criteria:

Secondary Assay: Selectivity Profiling (BuChE)

To reduce peripheral side effects (e.g., autonomic dysfunction), AD drugs should ideally be selective for AChE over Butyrylcholinesterase (BuChE).[1][2]

Protocol Modification:

-

Enzyme: Substitute AChE with Equine Serum BuChE .

-

Substrate: Substitute ATCh with Butyrylthiocholine Iodide (BTCh) .

-

Procedure: Identical to Section 2.2.

-

Selectivity Index (SI):

[1][2][7]-

Target: SI > 100 (Highly Selective).[2]

-

ADME Assay: PAMPA-BBB (Blood-Brain Barrier Permeability)[1]

Since the target (AChE) is in the CNS, N-benzyl-N-methylpiperidine-4-carboxamide must cross the BBB.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput prediction of passive transport.[2]

Materials

-

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).[1][2]

-

Acceptor Plate: 96-well PTFE plate.[1]

-

Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.[2]

-

Buffer: PBS (pH 7.4).

Protocol

-

Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate.[2] Allow to dry for 5 mins (if using specific solvent evaporation protocols) or use wet (standard).[2]

-

Donor Solution: Prepare 10 mM compound stock in DMSO. Dilute to 50 µM in PBS.[2] Add 200 µL to Donor wells.

-

Acceptor Solution: Add 300 µL of PBS to Acceptor wells.

-

Sandwich: Place the Donor plate on top of the Acceptor plate.

-

Incubation: Incubate at Room Temp for 18 hours in a humidity chamber (to prevent evaporation).

-

Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.[1]

Calculation ( )

Calculate Effective Permeability (

-

Interpretation:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Color | Spontaneous hydrolysis of ATCh | Use fresh ATCh; Ensure pH is not > 8.[1]0. |

| Precipitation | Compound insolubility | Do not exceed 1% DMSO final concentration.[2] Sonicate stocks.[2] |

| Non-Linear Kinetics | Enzyme degradation | Keep enzyme on ice; Aliquot single-use stocks. |

| Low Signal | Old DTNB | DTNB is sensitive to moisture.[2] Use fresh powder or store solution in dark.[2] |

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1][2] Biochemical Pharmacology, 7(2), 88–95.[1][2] Link

-

Van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2][3] European Journal of Medicinal Chemistry, 179, 680-693.[1][2][5] Link

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier.[1][2] European Journal of Medicinal Chemistry, 38(3), 223-232.[1][2] Link[1][2]

-

Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease.[1][2] Chemical Record, 1, 63-73.[1][2] (Establishes N-benzylpiperidine pharmacophore relevance).

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-N-methylpiperidine-4-carboxamide

Welcome to the dedicated technical support center for the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. Below, you will find troubleshooting guides and frequently asked questions in a detailed question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide, a molecule featuring a tertiary amine and a carboxamide functional group on a piperidine scaffold.

Question 1: I am observing a low yield in my amide coupling step between N-benzyl-N-methylpiperidine-4-carboxylic acid and my desired amine. What are the likely causes and how can I improve the yield?

Low yields in amide coupling reactions are a frequent challenge, often stemming from several factors.[1][2]

Potential Causes & Solutions:

-

Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to a more reactive species to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective, the reaction will be sluggish.

-

Troubleshooting:

-

Choice of Coupling Reagent: For sterically hindered or electronically deactivated substrates, standard coupling reagents like DCC or EDC may be insufficient.[2] Consider more potent activators such as HATU, HBTU, or T3P.

-

Reaction Conditions: Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate.[3] DMF or DCM are common choices.[3]

-

-

-

Low Nucleophilicity of the Amine: If the amine you are coupling is electron-poor or sterically hindered, its nucleophilicity will be reduced, leading to a slower reaction.[1]

-

Troubleshooting:

-

Increase Reaction Temperature: Gently heating the reaction can sometimes overcome activation energy barriers.

-

Use a Non-Nucleophilic Base: The addition of a non-nucleophilic base like DIPEA or triethylamine is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[3]

-

-

-

Side Reactions: The activated carboxylic acid is a reactive intermediate and can participate in undesired side reactions.

-

Troubleshooting:

-

Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[3] This minimizes the time the activated species is exposed to potentially reactive components.

-

-

Experimental Protocol: Optimized Amide Coupling with HATU

-

To a solution of N-benzyl-N-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

Question 2: During the N-benzylation or N-methylation of the piperidine nitrogen, I am observing the formation of a quaternary ammonium salt. How can I prevent this over-alkylation?

Over-alkylation is a common side reaction when working with piperidines, especially with reactive alkylating agents.[4]

Potential Causes & Solutions:

-

Excessive Alkylating Agent: Using a large excess of the benzyl or methyl halide increases the probability of the newly formed tertiary amine reacting further.

-

Troubleshooting:

-

Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 eq) of the alkylating agent.

-

-

-

Reaction Temperature: Higher temperatures can favor over-alkylation.

-

Troubleshooting:

-

Lower the Temperature: Perform the reaction at a lower temperature to control the reaction rate.

-

-

-

Slow Addition: Adding the alkylating agent all at once creates a high local concentration, promoting the undesired second alkylation.

-

Troubleshooting:

-

Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration throughout the reaction.[4]

-

-

Question 3: I am struggling with the purification of the final N-benzyl-N-methylpiperidine-4-carboxamide. It streaks on my silica gel column. What are my options?

The basicity of the tertiary amine in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[5]

Troubleshooting Purification:

| Purification Method | Description | Advantages | Disadvantages |

| Modified Flash Chromatography | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[5][6] | Can significantly improve peak shape and separation on silica gel. | The modifier needs to be removed from the final product. |

| Amine-Functionalized Silica | Use a pre-treated silica gel where the acidic silanol groups are masked by an amine functionality.[5] | Often provides excellent separation without the need for mobile phase modifiers.[5] | Can be more expensive than standard silica gel. |

| Reverse-Phase Chromatography | Utilize a C18 or other reverse-phase column with a mobile phase such as acetonitrile/water, often with a modifier like TFA or formic acid.[6] | Effective for polar compounds.[6] | May require specialized equipment and solvents. |

| Crystallization/Salt Formation | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride) can induce crystallization and facilitate purification.[7] | Can provide very high purity material. | Not all compounds crystallize easily. |

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare N-benzyl-N-methylpiperidine-4-carboxamide?

A common and flexible approach involves a multi-step synthesis, which allows for the introduction of diversity at the carboxamide functionality.

Caption: A potential synthetic workflow for N-benzyl-N-methylpiperidine-4-carboxamide.

Q2: What are some critical safety considerations when working with reagents for this synthesis?

-

Reducing Agents: Reagents like sodium triacetoxyborohydride and sodium cyanoborohydride are water-sensitive and can release flammable or toxic gases upon contact with acid.[8] Always handle them in a well-ventilated fume hood and quench them carefully.

-

Alkylating Agents: Benzyl halides and methylating agents are often lachrymators and potential carcinogens. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Coupling Reagents: Some amide coupling reagents can be sensitizers. Avoid inhalation and skin contact.

Q3: Can I introduce the benzyl and methyl groups in the reverse order?

Yes, the order of N-alkylation can be reversed. You could start with the N-benzylation of a protected 4-aminopiperidine derivative, followed by N-methylation. The choice of route may depend on the availability of starting materials and the reactivity of the intermediates.

Logical Troubleshooting Workflow

Caption: A decision tree for troubleshooting the synthesis of N-benzyl-N-methylpiperidine-4-carboxamide.

References

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

-

Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

-

Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.

-

ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.

- Google Patents. (n.d.). NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES.

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

-

ResearchGate. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]

-

ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

News-Medical.net. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hepatochem.com [hepatochem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Optimizing reaction conditions for the amidation of N-benzyl-N-methylpiperidine-4-carboxylic acid

Introduction

Welcome to the technical support center for the amidation of N-benzyl-N-methylpiperidine-4-carboxylic acid. Amide bond formation is one of the most critical and frequently performed transformations in pharmaceutical and medicinal chemistry.[1] While conceptually simple—the condensation of a carboxylic acid and an amine—the practical execution can be fraught with challenges, including low yields, side product formation, and difficult purifications.[2]

This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when working with N-benzyl-N-methylpiperidine-4-carboxylic acid and its analogs. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the amidation of this specific carboxylic acid potentially challenging?

The substrate, N-benzyl-N-methylpiperidine-4-carboxylic acid, is a tertiary amine. The basic nitrogen of the piperidine ring can interfere with the reaction in several ways:

-

Acid-Base Reactions: The piperidine nitrogen can be protonated by the carboxylic acid, forming an unreactive ammonium carboxylate salt.[2][3]

-

Reagent Quenching: The basic nitrogen can react with or deactivate the coupling reagent or acid additives.

-

Solubility Issues: The zwitterionic nature of the molecule can lead to poor solubility in common aprotic solvents like dichloromethane (DCM), necessitating the use of more polar solvents like N,N-Dimethylformamide (DMF).

Q2: How do I select the right coupling reagent for this substrate?

The choice of coupling reagent is critical. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][4][5]

-

Carbodiimides (EDC, DCC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[6] However, carbodiimides can be prone to racemization and the formation of an unreactive N-acylurea byproduct, especially with sterically hindered substrates.[1][7][8] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended to suppress these side reactions and improve efficiency.[4][7]

-

Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient, offer fast reaction times, and are excellent at suppressing racemization.[6][9][10] HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt-active ester.[9][10] They are generally considered the reagent of choice for challenging substrates despite their higher cost.

-

Phosphonium Salts (PyBOP, BOP): These are also very efficient and provide low racemization risk, but can be more expensive and require careful handling.[5]

Q3: What is the best order of addition for the reagents?

For uronium reagents like HATU, the generally accepted best practice is to pre-activate the carboxylic acid.[11][12]

-

Dissolve the carboxylic acid and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

-

Add the HATU reagent and stir for several minutes (5-20 min) at room temperature. This allows for the formation of the highly reactive OAt-active ester.[9]

-

Add the amine component to the activated mixture.

Adding the amine last prevents a significant side reaction where the amine can directly react with HATU, reducing the overall efficiency.[11] For carbodiimide reactions, the carboxylic acid, amine, and additive (HOBt) are often mixed before the carbodiimide is introduced.

Q4: Which solvent and base should I use?

-

Solvent: The choice often comes down to the solubility of your starting materials.[11]

-

DMF (N,N-Dimethylformamide): Excellent solvent for most amidation components, including polar or zwitterionic substrates. Its high boiling point can make removal difficult.

-

DCM (Dichloromethane): A good choice for less polar substrates. However, the starting carboxylic acid may have limited solubility.

-

Acetonitrile (MeCN) or Tetrahydrofuran (THF): Can also be effective alternatives.[13]

-

-

Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and neutralize any acid generated during the reaction.

-

DIPEA (N,N-Diisopropylethylamine): The most common choice. It is sterically hindered and non-nucleophilic. Typically used in 2-3 equivalents.

-

Triethylamine (TEA): Can be used, but its smaller steric profile makes it slightly more nucleophilic, which can lead to side reactions in sensitive cases.

-

Troubleshooting Guide

Problem 1: Low or No Product Formation, Starting Materials Remain

| Potential Cause | Recommended Solution & Explanation |

| Inefficient Carboxylic Acid Activation | Solution: Switch to a more powerful coupling reagent like HATU.[14] If using a carbodiimide like EDC, ensure an additive such as HOBt or HOAt is included to generate a more reactive activated ester and prevent side reactions.[4][7] |

| Formation of Unreactive Salt | Solution: Ensure sufficient non-nucleophilic base (e.g., 2-3 eq. of DIPEA) is present to prevent the formation of an internal ammonium carboxylate salt, which is unreactive.[2][3] |

| Poor Solubility | Solution: If using DCM or THF, switch to a more polar aprotic solvent like DMF to ensure all components are fully dissolved.[11] Gentle warming (40-50 °C) can sometimes improve solubility and reaction rates, but should be monitored carefully for product decomposition. |

| Degraded Reagents | Solution: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Use fresh reagents from a properly stored container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |

| Incorrect Stoichiometry | Solution: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion. |

Problem 2: Reaction is Messy, Multiple Spots on TLC/LC-MS

| Potential Cause | Recommended Solution & Explanation |

| N-Acylurea Formation (with Carbodiimides) | Explanation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7][8] This is a common side reaction with EDC or DCC, especially in polar solvents. Solution: 1) Add HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester that is less prone to rearrangement.[7] 2) Perform the reaction at 0 °C to slow down the rearrangement. |

| Reaction of Amine with Coupling Reagent | Explanation: This is particularly relevant for HATU, where the amine can react with the reagent itself. Solution: Follow the pre-activation protocol: activate the carboxylic acid with HATU and base for 5-20 minutes before adding the amine.[11][12] |

| Dimerization/Anhydride Formation | Explanation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.[7][8] While this anhydride can still react with the amine, it alters the stoichiometry and can lead to a complex mixture. Solution: Ensure the amine is added promptly after the activation step. Using a slight excess of the amine can help favor the desired reaction. |

| Over-activation / Decomposition | Explanation: Leaving the activation step (especially with potent reagents like HATU) for too long before adding the amine can lead to decomposition of the active ester. Solution: Optimize the pre-activation time. For most substrates, 5-15 minutes is sufficient. Monitor by TLC or LC-MS if necessary. |

Problem 3: Difficulty with Product Purification

| Potential Cause | Recommended Solution & Explanation |

| Water-Soluble Byproducts | Explanation: When using EDC, the resulting diisopropylurea is water-soluble. With HATU, tetramethylurea is the byproduct. Solution: During aqueous workup, perform multiple extractions with an organic solvent (e.g., EtOAc, DCM). A final wash of the combined organic layers with brine (saturated NaCl solution) can help remove residual water-soluble impurities like DMF and urea byproducts.[15] |

| Product is Water-Soluble or Basic | Explanation: The N-benzyl-N-methylpiperidine moiety can make the final amide product somewhat water-soluble and basic, leading to losses during aqueous workup. Solution: 1) During extraction, adjust the pH of the aqueous layer carefully. A slightly basic pH (8-9) will ensure the piperidine nitrogen is deprotonated and the product partitions into the organic layer. Avoid strong acids. 2) If emulsions form, add brine to help break them.[15] 3) Consider alternative purification methods like reverse-phase chromatography if the product is too polar for normal-phase silica gel. |

| Insoluble DCC Byproduct | Explanation: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and precipitates out.[6][7] Solution: Filter the reaction mixture through a pad of Celite before workup to remove the precipitated DCU. |

Data Presentation & Key Reagents

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent | Class | Key Advantages | Key Disadvantages |

| EDC | Carbodiimide | Water-soluble urea byproduct, cost-effective.[6] | Risk of racemization, N-acylurea formation.[1][7] |

| DCC | Carbodiimide | Inexpensive, effective. | Insoluble urea byproduct complicates purification.[6][7] |

| HATU | Uronium Salt | High efficiency, fast kinetics, low racemization.[9][10] | Higher cost, moisture-sensitive. |